molecular formula C18H28N4O2 B2887742 N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049520-35-5

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2887742
CAS No.: 1049520-35-5
M. Wt: 332.448
InChI Key: MSQRIIQILNCKDJ-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a multifunctional chemical compound with a unique molecular structure.

Preparation Methods

The synthesis of N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the reaction of isopropylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of oxalyl chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can be compared with other similar compounds, such as:

    N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are also studied for their biological activities and have similar structural features

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-15(2)20-18(24)17(23)19-9-6-10-21-11-13-22(14-12-21)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQRIIQILNCKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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